molecular formula C7H12BrNO2 B13289741 Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13289741
M. Wt: 222.08 g/mol
InChI Key: IQBNYEBVPYGEIY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C7H12BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate typically involves the bromination of 2-methylpyrrolidine followed by esterification. One common method includes the reaction of 2-methylpyrrolidine with bromine in the presence of a suitable solvent to yield 4-bromo-2-methylpyrrolidine. This intermediate is then esterified using methanol and an acid catalyst to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

    Substitution: Products include azido, thiocyano, and amino derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is unique due to the presence of both a bromine atom and an ester group, which provide a combination of reactivity and functionality not found in many other compounds. This makes it particularly valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

methyl 4-bromo-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H12BrNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3

InChI Key

IQBNYEBVPYGEIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)Br)C(=O)OC

Origin of Product

United States

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